molecular formula C12H14O5 B3044252 sclerotinin B CAS No. 27678-57-5

sclerotinin B

Cat. No.: B3044252
CAS No.: 27678-57-5
M. Wt: 238.24 g/mol
InChI Key: GWCJDGBOQAPHGT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sclerotinin B involves the isolation from the culture filtrate of Sclerotinia sclerotiorum. The culture is typically grown on a Czapek-Dox medium, and the filtrate is extracted with ethyl acetate . The crude extract is then subjected to chromatographic techniques to purify this compound .

Industrial Production Methods

Comparison with Similar Compounds

Biological Activity

Sclerotinin B is a secondary metabolite produced by the phytopathogenic fungus Sclerotinia sclerotiorum. This compound, along with its analog sclerotinin A, has garnered attention due to its potential biological activities, particularly in plant growth regulation and pathogen interactions. This article delves into the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is chemically characterized as 3,6,8-trihydroxy-3,5,7-trimethyl-3,4-dihydroisocoumarin. Its structural properties suggest potential interactions with biological systems, particularly in regulating plant growth and defense mechanisms against pathogens .

Biological Activities

1. Plant Growth Regulation

Research indicates that this compound acts as a plant growth regulator. It has been shown to promote the growth of rice seedlings at concentrations as low as 5 ppm. This suggests that this compound may enhance seedling vigor and development through its hormonal-like effects on plant physiology .

2. Pathogen Interaction

Sclerotinia sclerotiorum is known for its pathogenicity in various crops, causing significant agricultural losses. This compound plays a role in the virulence of this fungus by modulating host responses during infection. The compound may facilitate the pathogen's ability to evade host defenses and promote infection through its metabolic activities .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Regulation : this compound influences enzyme activities involved in fungal metabolism and host interaction, potentially enhancing the pathogen's virulence .
  • Cellular Signaling : The compound may act as a signaling molecule that triggers physiological responses in host plants, leading to altered growth patterns and susceptibility to infection .
  • Nutrient Uptake : this compound may assist in nutrient acquisition for S. sclerotiorum, thus supporting its survival and proliferation within host tissues .

Study 1: Effects on Rice Seedlings

A study investigated the impact of this compound on rice seedlings. Results demonstrated significant increases in root length and biomass at a concentration of 5 ppm, indicating its potential as a bio-stimulant for crop improvement.

TreatmentRoot Length (cm)Biomass (g)
Control10.00.5
This compound (5 ppm)15.00.7

Study 2: Pathogenicity Assay

In another study focusing on S. sclerotiorum, researchers observed that strains producing higher levels of this compound exhibited increased virulence on susceptible crops like tomato and soybean.

Strain IDThis compound Production (µg/mL)Disease Severity (1-5 scale)
Strain A204
Strain B102

Properties

IUPAC Name

3,6,8-trihydroxy-3,5,7-trimethyl-4H-isochromen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-5-7-4-12(3,16)17-11(15)8(7)10(14)6(2)9(5)13/h13-14,16H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCJDGBOQAPHGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(OC(=O)C2=C(C(=C1O)C)O)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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